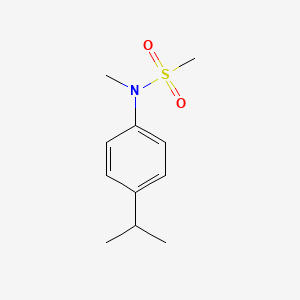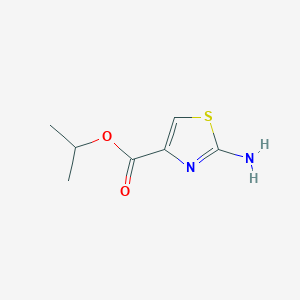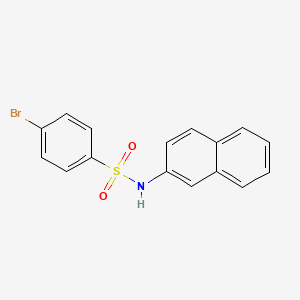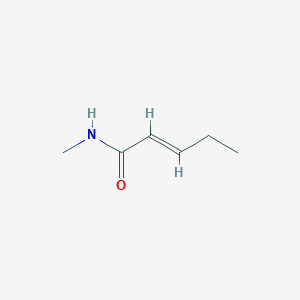![molecular formula C10H9BrN4OS2 B7549862 N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTA is a small molecule that has been synthesized and studied for its mechanism of action and potential applications in various fields of research.
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of glutathione S-transferases (GSTs), which are proteins that play a role in detoxification.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells, as well as the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
実験室実験の利点と制限
One of the main advantages of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying the mechanisms of action of various enzymes and proteins in vitro. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of focus is in the development of new therapeutic agents for the treatment of cancer and other diseases. This compound has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Another area of focus is in the study of the mechanisms of action of this compound. Further studies are needed to determine the specific enzymes and proteins that are targeted by this compound, and how it interacts with these targets. Finally, there is a need for further studies to determine the safety and toxicity of this compound, particularly in vivo.
合成法
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with a high yield.
科学的研究の応用
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of focus has been in the development of new therapeutic agents for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines in vitro.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS2/c1-6-14-15-10(18-6)17-5-9(16)13-8-3-2-7(11)4-12-8/h2-4H,5H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPJSSKORBIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)




![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)

